4-(2,4,6-Trinitrophenylamino)benzoic acid
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Overview
Description
4-(2,4,6-Trinitrophenylamino)benzoic acid is a chemical compound with the molecular formula C13H8N4O8 and a molecular weight of 348.231 g/mol It is known for its unique structure, which includes a benzoic acid moiety substituted with a 2,4,6-trinitrophenylamino group
Preparation Methods
The synthesis of 4-(2,4,6-Trinitrophenylamino)benzoic acid typically involves the nitration of aniline derivatives followed by coupling with benzoic acid. One common method includes the nitration of 2,4,6-trinitroaniline, which is then reacted with benzoic acid under specific conditions to form the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for yield and purity.
Chemical Reactions Analysis
4-(2,4,6-Trinitrophenylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions typically target the nitro groups, converting them to amino groups under suitable reducing agents and conditions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a catalyst for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2,4,6-Trinitrophenylamino)benzoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(2,4,6-Trinitrophenylamino)benzoic acid involves its interaction with specific molecular targets. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. These interactions can affect various cellular pathways, contributing to the compound’s biological activities .
Comparison with Similar Compounds
4-(2,4,6-Trinitrophenylamino)benzoic acid can be compared with other similar compounds, such as:
2,4,6-Trinitrobenzoic acid: Similar in structure but lacks the amino group, leading to different chemical properties and reactivity.
4-Aminobenzoic acid: Lacks the nitro groups, resulting in different biological activities and applications.
2,4,6-Trinitroaniline: Similar nitro group substitution but differs in the presence of the benzoic acid moiety
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.
Properties
CAS No. |
7221-18-3 |
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Molecular Formula |
C13H8N4O8 |
Molecular Weight |
348.22 g/mol |
IUPAC Name |
4-(2,4,6-trinitroanilino)benzoic acid |
InChI |
InChI=1S/C13H8N4O8/c18-13(19)7-1-3-8(4-2-7)14-12-10(16(22)23)5-9(15(20)21)6-11(12)17(24)25/h1-6,14H,(H,18,19) |
InChI Key |
IFFWELKVXWIAJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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